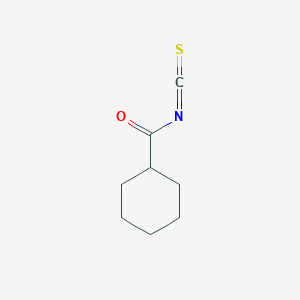
6-Methoxy-8-(piperazin-1-YL)quinoline
Vue d'ensemble
Description
6-Methoxy-8-(piperazin-1-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a piperazine moiety into the quinoline structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-(piperazin-1-yl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Nucleophilic Substitution: The 6-methoxyquinoline undergoes nucleophilic substitution with piperazine. This reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-8-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Methoxy-8-(piperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antituberculosis agent.
Neurodegenerative Diseases: Research has explored its use as a multi-target directed ligand for the treatment of Alzheimer’s disease.
Antimalarial Activity: Quinoline derivatives, including this compound, have shown promise in antimalarial research.
Anticancer Research: It is investigated for its potential antiproliferative effects against cancer cells.
Mécanisme D'action
The mechanism of action of 6-Methoxy-8-(piperazin-1-yl)quinoline involves:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their function and inhibiting bacterial growth.
Pathways Involved: It interferes with DNA replication and protein synthesis in bacteria, leading to cell death.
Neurodegenerative Diseases: In Alzheimer’s research, it targets acetylcholinesterase and butyrylcholinesterase enzymes, inhibiting their activity and reducing the breakdown of acetylcholine.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-4-(piperazin-1-yl)quinoline: Similar structure with a methoxy group at the 7th position.
6-Methoxyquinoline: Lacks the piperazine moiety but shares the quinoline core.
9-Methoxy-6-(piperazin-1-yl)indenoquinoline: Contains an indenoquinoline structure with a piperazine moiety.
Uniqueness
6-Methoxy-8-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the methoxy group and the piperazine ring enhances its pharmacological properties, making it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
6-methoxy-8-piperazin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-18-12-9-11-3-2-4-16-14(11)13(10-12)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVUZBNLGHJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593553 | |
| Record name | 6-Methoxy-8-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282547-38-0 | |
| Record name | 6-Methoxy-8-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-methoxyphenyl)amino]benzoic acid](/img/structure/B3050657.png)









![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)



